(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is a synthetic organic compound belonging to the dihydropyrimidine class. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties. [, , ] While specific research on this particular compound remains limited, its structural features suggest potential applications in various fields, including medicinal chemistry and chemical biology.
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is a synthetic organic compound that falls under the category of pyrimidine derivatives. Characterized by a unique structure, it features a fluorobenzylthio group linked to a dihydropyrimidinone ring, which is further connected to an acetic acid moiety. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its potential therapeutic applications and utility as an intermediate in chemical reactions.
The compound can be sourced from specialized chemical suppliers and is often studied in academic and industrial research settings. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug development and biochemical studies.
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Compounds in this class often exhibit properties that make them suitable candidates for further development as pharmaceuticals or agrochemicals .
The synthesis of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid typically involves several key steps:
The molecular structure of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid includes:
The compound's molecular formula is , with a molecular weight of approximately 295.30 g/mol. The presence of fluorine in its structure is significant as it can affect the compound's pharmacokinetic properties .
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions, monitored by techniques such as thin-layer chromatography (TLC) to track progress and yield.
The mechanism by which (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid exerts its biological effects involves interaction with specific molecular targets:
The physical properties of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid include:
Key chemical properties include:
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid has several scientific applications:
The strategic incorporation of fluorine atoms into pyrimidine scaffolds has revolutionized medicinal chemistry since the mid-20th century, driven by fluorine’s unique physicochemical properties. The seminal development of 5-fluorouracil (5-FU) in 1957 marked a watershed moment, demonstrating that fluorine substitution could confer potent anticancer activity by disrupting nucleotide metabolism [4] [9]. This success catalyzed extensive exploration of fluorinated pyrimidines, revealing that fluorine’s high electronegativity (Pauling scale: 3.98), small atomic radius (van der Waals: 1.47 Å), and strong C–F bond energy (~485 kJ/mol) profoundly influence drug behavior [1] [9]. These properties enable:
Table 1: Evolution of Key Fluorinated Pyrimidine Therapeutics
Compound | Therapeutic Area | Key Structural Feature | Clinical Impact |
---|---|---|---|
5-Fluorouracil (1957) | Oncology | Fluorine at C-5 of uracil | First-line treatment for colorectal cancer |
Gemcitabine (1996) | Oncology | 2′,2′-Difluoro sugar moiety | FDA-approved for pancreatic/lung cancers |
Trifluridine (2015) | Antiviral/Oncology | Trifluoromethyl pyrimidine | Component of TAS-102 for metastatic CRC |
Sofosbuvir (2013) | Antiviral | 2′-F-2′-C-methyluridine | HCV cure rates >90% |
Recent advances have expanded applications to antiviral therapy, with fluorinated nucleos(t)ides comprising >20% of FDA-approved antiviral drugs since 2010, including agents targeting HIV, HBV, and SARS-CoV-2 [9]. This historical trajectory underscores why fluorinated pyrimidines remain privileged structures in drug discovery.
The 2-fluorobenzylthio group—a defining feature of "(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid"—imparts distinct advantages for molecular recognition and binding:
Electronic and Steric Effects
Biological Activity Correlations
Structure-activity relationship (SAR) studies of analogous compounds reveal:
These features rationalize the selection of this moiety for advanced pyrimidine derivatives targeting metabolic and viral disorders.
Dihydropyrimidinones (DHPMs), synthesized via the Biginelli reaction, constitute a privileged scaffold in medicinal chemistry due to their structural mimicry of natural pyrimidines and conformational adaptability [3] [8]. Their significance in enzyme targeting arises from three key attributes:
Multisubstitution Capacity
The DHPM core (6-oxo-1,6-dihydropyrimidine) permits derivatization at N1, C2, C4, and C6, enabling:
Enzyme Inhibition Mechanisms
Table 2: Biological Activities of Representative Dihydropyrimidinone Derivatives
DHPM Derivative | Target Enzyme | Activity (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
Monastrol | Kinesin-5 | 14 μM | Allosteric inhibition via induced-fit binding |
D39 (anti-PEDV) | Viral internalization | 0.09 μM (EC₅₀) | Disrupts Ca²⁺ homeostasis, blocking viral entry |
Compound 5 (α-glucosidase) | α-Glucosidase | 5.30 μM | Competitive inhibition at catalytic site |
5-FU-DHPM hybrid | Thymidylate synthase | 0.42 μM | Forms covalent ternary complex with TS and CH₂H₄folate |
Therapeutic Versatility
The scaffold’s plasticity enables optimization for diverse targets:
The convergence of DHPM flexibility, fluorine effects, and strategic linker motifs positions "(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid" as a promising candidate for enzyme-targeted therapeutics.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5